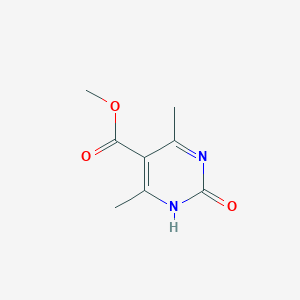
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrimidine derivative that is widely used in the pharmaceutical industry for its potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
Regioselective Covalent Hydration : Studies show that derivatives of pyrimidine-5-carboxylic acid, including the 4,6-dimethyl variant, exhibit unique regioselective covalent hydration properties. This hydration occurs selectively at different ring positions, depending on the methyl substitution pattern (Kress, 1994).
Characterization in Polymer Synthesis : Research into novel semiconducting polymers has utilized derivatives of 4,6-dimethylpyrimidines, demonstrating their utility in generating resonance-stabilized carbanions for aldol condensation reactions (Gunathilake et al., 2013).
Medicinal Chemistry and Antimicrobial Properties
- Antimicrobial Compound Synthesis : A series of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, including derivatives of 4,6-dimethylpyrimidines, were synthesized and exhibited significant antibacterial and antifungal activities (Shastri & Post, 2019).
Food and Beverage Industry
- Role in Food and Beverages : Methylglyoxal, an alpha-oxoaldehyde, forms advanced glycation end-products with arginine and lysine in proteins. These end-products include derivatives related to 4,6-dimethylpyrimidines and are found in foodstuffs and beverages, linking to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Chemistry
Study of Cocrystals : Research into cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids has provided insights into hydrogen bonding and molecular interactions (Rajam et al., 2018).
Diazo Coupling Reactions : Investigations into the diazo coupling reactions of pyrimidines, including 4,6-dimethyl derivatives, have provided valuable information on their reactivity and potential applications in synthetic chemistry (Hurst, 1983).
Chemical Equilibria and Structures : The study of chemical equilibria in N-heterocycles containing amide linkages, including 4,6-dimethylpyrimidine derivatives, has contributed to a better understanding of molecular structures and electronic transitions (Masoud, Abd El Zaher Mostafa, Ahmed, & Abd El Moneim, 2003).
Wirkmechanismus
The mechanism of action of “Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOGQITVSLMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)
![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)



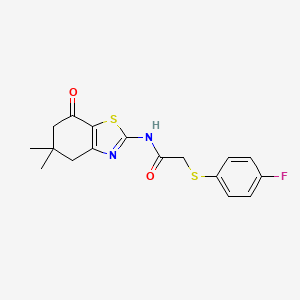
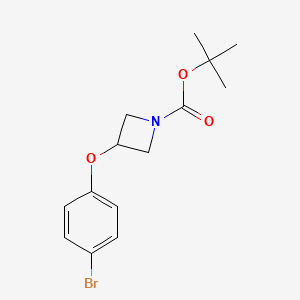
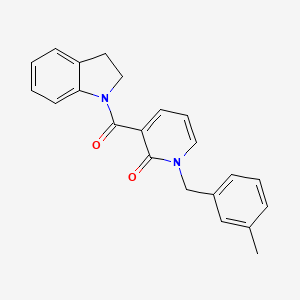
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)
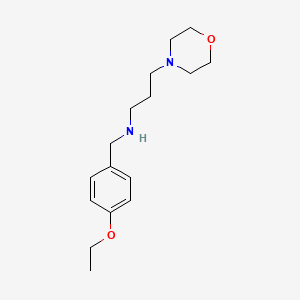
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)